molecular formula C14H18O4 B1405186 Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester CAS No. 756485-01-5

Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester

Cat. No. B1405186
M. Wt: 250.29 g/mol
InChI Key: NBADXOAIJOMVDH-UHFFFAOYSA-N
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Description

“Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester” is a chemical compound with the molecular formula C14H18O4 . It has a molecular weight of 250.29 . This compound is used for scientific research and as a chemical synthesis intermediate .


Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester” consists of 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The detailed structure can be found in the referenced link .


Physical And Chemical Properties Analysis

“Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester” has a predicted boiling point of 372.0±22.0 °C and a predicted density of 1.083±0.06 g/cm3 .

Scientific Research Applications

Thermochemistry and Kinetics

  • El‐Nahas et al. (2007) studied the thermochemistry and kinetics of esters like ethyl propanoate and methyl butanoate. They evaluated initiation reactions and intermediate products from unimolecular decomposition reactions of these esters, which are chemically related to Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester (El‐Nahas et al., 2007).

Advanced Oxidation Processes

  • Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by Fe3+ -catalyzed hydrogen peroxide. They found ethyl acetate extracts revealing various degradation products, demonstrating the potential applications of such esters in wastewater treatment and environmental chemistry (Sun & Pignatello, 1993).

Esterification Processes

  • Kuhajda et al. (1996) described a one-pot esterification and selective acetylation of cholic and deoxycholic acid with esters of acetic acid, including ethyl ester. This indicates the role of such esters in organic synthesis and pharmaceutical applications (Kuhajda et al., 1996).

Optical Gating of Synthetic Ion Channels

  • Ali et al. (2012) used a derivative of butanoic acid for optical gating of synthetic ion channels. This showcases the application in nanofluidic devices and potential for use in controlled release, sensing, and information processing (Ali et al., 2012).

Sensory Interactions in Wine

  • Lytra et al. (2013) studied the impact of esters on the perception of fruity aromas in red wine, revealing the importance of such compounds in food chemistry and sensory analysis (Lytra et al., 2013).

Antioxidant Phenolic Compounds

  • Zhang et al. (2009) isolated phenolic compounds with significant antioxidant activities from Juglans regia kernels using ethyl acetate, demonstrating the role of such esters in nutraceuticals and health-related research (Zhang et al., 2009).

properties

IUPAC Name

ethyl 4-(3-acetylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)8-5-9-18-13-7-4-6-12(10-13)11(2)15/h4,6-7,10H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBADXOAIJOMVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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